Ardisianoside D

Description

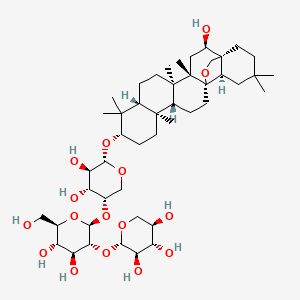

Ardisianoside D is a complex triterpenoid saponin isolated from plants such as Ardisia japonica. Its molecular formula is C₄₆H₇₆O₁₆, with a molecular weight of 885.10 g/mol and a topological polar surface area of 247.00 Ų, indicating moderate hydrophilicity. The compound features multiple hydroxyl groups and cyclic structures, contributing to its biological activity and interaction with cellular targets .

Properties

Molecular Formula |

C46H76O16 |

|---|---|

Molecular Weight |

885.1 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(3S,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C46H76O16/c1-40(2)14-15-45-21-58-46(27(45)16-40)13-9-26-42(5)11-10-29(41(3,4)25(42)8-12-43(26,6)44(46,7)17-28(45)49)61-37-35(55)32(52)24(20-57-37)60-39-36(33(53)31(51)23(18-47)59-39)62-38-34(54)30(50)22(48)19-56-38/h22-39,47-55H,8-21H2,1-7H3/t22-,23-,24+,25+,26-,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,42+,43-,44+,45-,46+/m1/s1 |

InChI Key |

DYAQVNOJMUMVBF-XKXSQMESSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O |

Canonical SMILES |

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

ADMET Properties :

- Human Intestinal Absorption : 54.89%

- Caco-2 Permeability : 88.55%

- Blood-Brain Barrier Penetration : 62.50%

- Oral Bioavailability : 71.43%

It also targets proteins like NF-κB p105, CLK4 kinase, and the adenosine A1 receptor, suggesting roles in inflammation, cancer, and neurological disorders .

To contextualize Ardisianoside D’s uniqueness, we compare it with structurally and functionally related triterpenoids and saponins (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons :

Structural Complexity: this compound lacks the acetylated sugar groups seen in Atratoglaucoside A and the oleanane backbone of Clematichinenoside AR2, making its triterpenoid core distinct. Its hydroxyl-rich structure enhances solubility but may reduce membrane permeability compared to Ardisianoside G, which has a glucose moiety .

ADMET Profile: this compound exhibits superior oral bioavailability (71.43%) compared to Clematichinenoside AR2 (42.10%), likely due to optimized Caco-2 permeability (88.55%) and balanced lipophilicity (XLogP: 2.10). However, its inhibition of P-glycoprotein could increase toxicity risks in multi-drug therapies, a trait less pronounced in Atratoglaucoside A .

Its interaction with the adenosine A1 receptor also suggests neuroprotective effects absent in analogues .

Metabolic Interactions: this compound’s inhibition of CYP3A4 and OATP1B1 contrasts with Atratoglaucoside A, which primarily affects BSEP. This divergence implies distinct drug-interaction profiles: this compound may alter the metabolism of co-administered CYP3A4 substrates (e.g., statins), whereas Atratoglaucoside A poses risks for cholestasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.